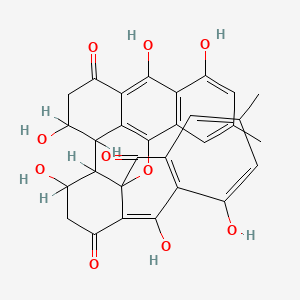
Flavoskyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavoskyrin is a complex organic compound characterized by its unique heptacyclic structure
Vorbereitungsmethoden
The synthesis of Flavoskyrin involves several steps, including the condensation of precursor molecules under specific reaction conditions. The industrial production methods for this compound typically involve the use of acid-catalyzed condensation reactions, which are carefully controlled to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Flavoskyrin has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The multiple hydroxyl groups present in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Flavoskyrin include other polyhydroxy compounds and heptacyclic structures. For example, hexahydroxytriphenylene and hexahydroxybiflavone are similar in terms of their multiple hydroxyl groups and complex ring structures. the unique heptacyclic structure of this compound sets it apart from these similar compounds, providing it with distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
39546-16-2 |
|---|---|
Molekularformel |
C30H24O10 |
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
3,7,9,22,24,28-hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione |
InChI |
InChI=1S/C30H24O10/c1-9-3-11-19(13(31)5-9)26(37)22-16(34)7-15(33)21-23(22)28(11)40-30-24(21)17(35)8-18(36)25(30)27(38)20-12(29(30)39)4-10(2)6-14(20)32/h3-6,15,17,21,24,31-33,35,37-38H,7-8H2,1-2H3 |
InChI-Schlüssel |
FGOBSKJMUFAKJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)CC(C4C3=C2OC56C4C(CC(=O)C5=C(C7=C(C6=O)C=C(C=C7O)C)O)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)CC(C4C3=C2OC56C4C(CC(=O)C5=C(C7=C(C6=O)C=C(C=C7O)C)O)O)O)O |
Synonyme |
flavoskyrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















